molecular formula C10H9ClF3N B1406103 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine CAS No. 1260778-44-6

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine

Cat. No.: B1406103
CAS No.: 1260778-44-6
M. Wt: 235.63 g/mol
InChI Key: QXEPVKCIFNZGCU-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups

Biochemical Analysis

Biochemical Properties

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell growth and apoptosis . The inhibition of STAT3 phosphorylation by this compound leads to the downregulation of downstream proteins such as cyclin D1 and survivin, which are crucial for cell cycle progression and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In breast cancer cells, this compound demonstrates dose-dependent suppression of cell viability and induces potent apoptotic activity . The treatment with this compound results in the downregulation of phosphorylated STAT3 and its downstream proteins, leading to reduced cell proliferation and increased apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of STAT3 phosphorylation . This compound binds to the SH2 domain of STAT3, preventing its activation and subsequent dimerization. The inhibition of STAT3 activity leads to the downregulation of target genes involved in cell survival and proliferation, such as cyclin D1 and survivin . Additionally, this compound induces apoptosis through SHP-1 dependent STAT3 inactivation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with no significant degradation observed over a 48-hour period . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of STAT3 activity and prolonged apoptotic effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits STAT3 phosphorylation and induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetic properties and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . Additionally, this compound exhibits preferential localization in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with STAT3 and other signaling molecules . The presence of specific targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, influencing its biochemical properties and cellular effects .

Preparation Methods

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves multiple steps One common method starts with the preparation of the intermediate 1-chloro-4-(trifluoromethyl)benzene This intermediate is then subjected to cyclopropanation reactions to introduce the cyclopropane ringIndustrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and controlled temperatures, to maximize yield and purity .

Chemical Reactions Analysis

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies to understand the effects of trifluoromethyl and cyclopropane groups on biological activity.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N/c11-8-2-1-6(9(15)3-4-9)5-7(8)10(12,13)14/h1-2,5H,3-4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEPVKCIFNZGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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